tert-Butoxycyclopentane
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Overview
Description
Tert-Butoxycyclopentane is an organic compound with the molecular formula C9H18O. It is characterized by a cyclopentane ring bonded to a tert-butoxy group. The structure of this compound includes a five-membered ring and an ether functional group, making it a unique compound in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butoxycyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentanol with tert-butyl chloride in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol is replaced by the tert-butoxy group .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-Butoxycyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Tert-Butoxycyclopentane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various reactions.
Biology: It serves as a probe in NMR studies to analyze weak protein interactions on membranes.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butoxycyclopentane involves its interaction with molecular targets through its ether functional group. This interaction can influence various biochemical pathways, including those involved in oxidative stress and neuroinflammation . The compound’s ability to act as an antioxidant is attributed to its capacity to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Tert-Butylcyclopentane: Similar in structure but lacks the ether functional group.
Cyclopentanol: Contains a hydroxyl group instead of the tert-butoxy group.
Cyclopentanone: Features a ketone functional group instead of the ether group.
Uniqueness
Tert-Butoxycyclopentane is unique due to its combination of a cyclopentane ring and an ether functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Properties
CAS No. |
95363-59-0 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxycyclopentane |
InChI |
InChI=1S/C9H18O/c1-9(2,3)10-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI Key |
AWCQPJGDROLAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCC1 |
Origin of Product |
United States |
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